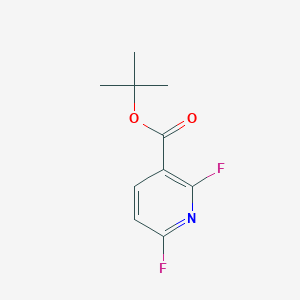

tert-Butyl 2,6-difluoronicotinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-Butyl 2,6-difluoronicotinate is a chemical compound with the molecular formula C10H11F2NO2 . It is used in various chemical reactions and has a molecular weight of 215.2 .

Molecular Structure Analysis

The molecular structure of this compound consists of a nicotinate core with two fluorine atoms at the 2 and 6 positions and a tert-butyl group attached .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, tert-butyl compounds are known to participate in a variety of reactions. For example, they can undergo homolytic dissociation due to the weak strength of the O–O bond .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 215.2 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique

Environmental Science and Toxicology

Synthetic Phenolic Antioxidants (SPAs)

Research has highlighted the widespread use of SPAs, including compounds similar to tert-Butyl 2,6-difluoronicotinate, in various industrial and commercial products to extend shelf life by retarding oxidative reactions. Studies have detected SPAs in different environmental matrices and human samples, raising concerns about their potential toxicity, including hepatic toxicity, endocrine-disrupting effects, and carcinogenicity. Future research is recommended to focus on the environmental behavior of novel high molecular weight SPAs and their toxicity, especially on infants (Liu & Mabury, 2020).

Chemical Synthesis and Decomposition

Decomposition of Methyl Tert-Butyl Ether (MTBE)

Studies on the decomposition of air toxics like MTBE, which shares a functional group with this compound, using cold plasma reactors have been conducted. These studies suggest the feasibility of using radio frequency (RF) plasma reactors for decomposing and converting MTBE, showing the potential for innovative environmental remediation technologies (Hsieh et al., 2011).

Bioactivities and Natural Sources

Natural Sources and Bioactivities of Analogs

Research on compounds like 2,4-Di-tert-butylphenol, a structural analog to this compound, has explored their natural sources and bioactivities. These compounds are produced by various organisms and possess potent toxicity, serving as major components in volatile or essential oils. The production of these compounds by organisms raises questions about their autotoxicity and suggests a need for further investigation into their natural roles and potential applications (Zhao et al., 2020).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl 2,6-difluoropyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO2/c1-10(2,3)15-9(14)6-4-5-7(11)13-8(6)12/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLWDDNJEXNNIBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(N=C(C=C1)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-yl}boronic acid](/img/structure/B6314359.png)

![5-Bromo-6-chloropyrazolo[1,5-a]pyridine](/img/structure/B6314367.png)